1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one
Description
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one (CAS: 643029-92-9) is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a 3-bromo-5-fluorophenyl ring. This compound has been cataloged as a building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates . Its structural features—a halogenated aromatic ring and electron-withdrawing trifluoromethyl group—impart unique reactivity in cross-coupling reactions and nucleophilic substitutions.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNISKONCINQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the introduction of bromine and fluorine atoms onto a phenyl ring, followed by the incorporation of a trifluoromethyl ketone group. One common method involves the bromination and fluorination of a suitable phenyl precursor, followed by the reaction with trifluoroacetic anhydride under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted phenyl derivatives
- Trifluoromethyl alcohols
- Carboxylic acids and other oxidized products
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one finds applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one (1p)
- Synthesis: Prepared via Friedel-Crafts acylation or halogenation of pre-formed trifluoroacetophenones .
- Spectroscopic Data :
- Applications : Intermediate in Suzuki-Miyaura couplings due to the reactive bromine .
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (1o)
- Structure : Bromine at the ortho position.
- Reactivity : Steric hindrance from the ortho-substituent reduces accessibility for nucleophilic attacks compared to meta/para isomers.
- Spectroscopic Data :
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Halogen and Heterocyclic Variants
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one (CAS: 150698-72-9)
- Structure : Pyridine ring replaces benzene, with chlorine at C4.
- Applications : Used in synthesizing nitrogen-containing heterocycles, such as triazines and triazoles .
- Key Difference : The pyridine ring introduces basicity and coordination sites for metal catalysts, altering reactivity compared to purely aromatic analogs .
1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one Derivatives
TFEO = 2,2,2-trifluoroethan-1-one
- Electronic Effects: Electron-withdrawing groups (Br, F) enhance the electrophilicity of the ketone, facilitating nucleophilic additions. The 3-Bromo-5-fluorophenyl derivative’s dual halogenation may increase steric and electronic complexity, limiting its utility in certain coupling reactions compared to monosubstituted analogs .
- Synthetic Utility : While the target compound is discontinued, analogs like 1p and pyridine-based derivatives remain critical in metal-catalyzed reactions and drug discovery .
Research Findings and Trends
- Synthetic Routes: The target compound’s synthesis likely parallels methods for 1-(4-bromophenyl)-TFEO derivatives, which involve Pd-catalyzed arylations or halogenation of pre-formed trifluoroacetophenones .
- Spectroscopic Consistency : IR and NMR data for trifluoroacetyl groups are highly conserved across analogs (C=O IR: ~1700–1730 cm$^{-1}$; $^{19}\text{F NMR}$: δ -73 to -70 ppm) .
- Market Trends : Discontinuation of the target compound suggests a shift toward more accessible isomers or heterocyclic variants with better reactivity profiles .
Biological Activity
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 1613518-87-8, is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various assays, and potential applications in pharmacology.
The compound's chemical structure is characterized by the presence of bromine and fluorine substituents on a phenyl ring, which significantly influences its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₅BrF₄O |
| Molecular Weight | 273.02 g/mol |
| IUPAC Name | 1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
| PubChem CID | 66468367 |
| Appearance | Liquid |
The biological activity of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may act as an agonist for certain receptor types, particularly those involved in neurological and gastrointestinal functions.
Research indicates that compounds with similar structures can modulate ion channels such as TRPM5 (transient receptor potential cation channel subfamily M member 5), which plays a role in taste sensation and gastrointestinal motility. The agonistic properties of these compounds could lead to enhanced motility in gastrointestinal models, making them potential candidates for treating motility disorders .
Biological Activity Studies
Several studies have evaluated the biological activity of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one through various assays:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 (liver) | 15 ± 3 |
| MCF7 (breast) | 20 ± 5 |
| A549 (lung) | 18 ± 4 |
These results indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
In vivo studies using murine models have shown that administration of the compound leads to significant changes in gastrointestinal motility compared to controls. The observed effects include:
- Increased frequency of contractions.
- Enhanced overall motility in gastrointestinal tracts.
These findings support the hypothesis that the compound may serve as a prokinetic agent .
Case Studies
A notable case study involved the use of this compound in a model of gastrointestinal dysfunction. The results indicated that treatment with 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one resulted in:
- Improved Motility : Subjects exhibited a marked increase in intestinal transit times.
- Safety Profile : No significant adverse effects were reported at therapeutic doses.
These outcomes highlight the therapeutic potential of this compound for conditions like irritable bowel syndrome (IBS) and other motility disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
